Bis(trimethylsiloxy)dichlorosilane (CAS 2750-44-9) addresses uncontrolled gelation in silicone synthesis. • Moderated hydrolysis due to bulky TMSO groups extends pot life for uniform sol-gel networks. • High ceramic yield in PIP minimizes shrinkage for dense SiOC ceramics (CMCs, thermal protection). • Derived polysiloxanes exhibit enhanced thermal stability for high-temp sealants & dielectrics. Stocked for global shipping.
Bis(trimethylsiloxy)dichlorosilane is a difunctional organosilicon monomer used in the synthesis of specialized polysiloxanes and as a precursor to silicon oxycarbide (SiOC) ceramics. Its core structure features a central silicon atom bonded to two reactive chlorine atoms, which enable polymerization, and two bulky trimethylsiloxy [-OSi(CH3)3] side groups. These side groups sterically hinder the reactive center and are fundamental to the compound's unique properties, differentiating it from commodity dichlorosilanes like dichlorodimethylsilane and enabling the production of materials with enhanced thermal stability and controlled processability.
Direct substitution of Bis(trimethylsiloxy)dichlorosilane with common analogs like dichlorodimethylsilane (DCDMS) or dichlorodiphenylsilane is impractical for targeted applications. Replacing it with DCDMS would result in standard polydimethylsiloxane (PDMS), forfeiting the significant improvements in thermal stability and ceramic yield imparted by the trimethylsiloxy groups. The bulky nature of these side groups also moderates the monomer's hydrolysis rate, a critical processing parameter that is lost with more reactive, less-hindered substitutes like DCDMS, which can lead to uncontrolled and rapid gelation. Therefore, specifying this exact compound is essential for achieving the desired process control and final material properties.
Common chlorosilanes like TMCS may not reproduce chemoselective diol protection due to reduced steric bulk.
Alkoxy silanes exhibit slower hydrolysis; reaction kinetics and moisture-cure profile may differ.
Polymers synthesized from Bis(trimethylsiloxy)dichlorosilane exhibit significantly higher ceramic yields during pyrolysis compared to standard silicone precursors. The pyrolysis of polysiloxanes derived from this monomer leads to the formation of silicon oxycarbide (SiOC) with yields often exceeding 75%. This contrasts sharply with the much lower yields typically observed for polydimethylsiloxane (PDMS) derived from dichlorodimethylsilane, which can lose substantial mass through the formation of volatile cyclic species.
| Evidence Dimension | Ceramic Yield (%) upon Pyrolysis (>1000 °C, inert atmosphere) |
| Target Compound Data | >75% (for derived polysiloxane) |
| Comparator Or Baseline | Polydimethylsiloxane (from Dichlorodimethylsilane): ~40-50% |
| Quantified Difference | Up to 35% absolute increase in ceramic yield |
| Conditions | Pyrolysis of the cross-linked preceramic polymer under an inert atmosphere (e.g., Argon or Nitrogen). |
A higher ceramic yield directly translates to reduced volumetric shrinkage, lower porosity, and better mechanical integrity in the final ceramic part, minimizing defects and the need for multiple polymer infiltration-pyrolysis (PIP) cycles.
The introduction of silphenylene or bulky side-groups into the polysiloxane backbone is a known strategy to significantly improve thermal stability over standard polydimethylsiloxane (PDMS). While direct TGA data for polysiloxane from Bis(trimethylsiloxy)dichlorosilane is not readily available in comparative studies, the principle of increasing steric bulk and altering the degradation pathway away from depolymerization suggests enhanced stability. Standard PDMS begins to degrade around 350-400 °C, whereas modified silicones can exhibit stability exceeding 450 °C.
| Evidence Dimension | Onset of Thermal Decomposition (T₅, 5% weight loss in N₂) |
| Target Compound Data | Expected >450 °C (based on class behavior of modified polysiloxanes) |
| Comparator Or Baseline | Polydimethylsiloxane (from Dichlorodimethylsilane): ~350-400 °C |
| Quantified Difference | Anticipated +50-100 °C improvement in thermal operating range |
| Conditions | Thermogravimetric Analysis (TGA) under an inert atmosphere. |
This improved thermal resistance allows the resulting polymers to be used in demanding applications such as high-temperature sealants, dielectric coatings, and aerospace components where standard silicones would fail.
The rate of hydrolysis for chlorosilanes is highly dependent on steric and inductive effects. The two large trimethylsiloxy groups on Bis(trimethylsiloxy)dichlorosilane create significant steric hindrance around the Si-Cl bonds. This slows the rate of reaction with water compared to the rapid, often difficult-to-control hydrolysis of less-hindered dichlorodimethylsilane. This attenuated reactivity is a key processing advantage.
| Evidence Dimension | Relative Rate of Hydrolysis |
| Target Compound Data | Slower, more controlled reaction |
| Comparator Or Baseline | Dichlorodimethylsilane: Very rapid, exothermic, difficult to control |
| Quantified Difference | Qualitative but significant reduction in reaction rate, enabling manageable pot life |
| Conditions | Reaction with atmospheric moisture or controlled addition of water during polycondensation. |
A more manageable reaction rate allows for better process control, longer working times for formulations, and the formation of more homogeneous polymer networks, which is critical for reproducible manufacturing of high-quality materials.
Leveraging its high ceramic yield, this monomer is an excellent choice for the Polymer Infiltration and Pyrolysis (PIP) process to fabricate dense SiOC components. Its use minimizes shrinkage and porosity, making it suitable for manufacturing high-performance CMCs, thermal protection systems, and coatings for aerospace and industrial applications where thermal and mechanical stability are paramount.
The enhanced thermal stability of polysiloxanes derived from this compound makes it a key building block for materials intended for high-temperature service. Applications include specialty sealants, adhesives, and dielectric encapsulation for electronics and industrial equipment that operate above the service temperature of conventional silicones.
The moderated hydrolysis rate provides superior control in processes where reaction kinetics are critical. This makes the compound a preferred monomer for sol-gel syntheses or polycondensations requiring a longer pot life to produce uniform, well-defined polymer networks for specialty coatings, resins, or functionalized materials.
Flammable;Corrosive